Trifluoroacetic anhydride

Catalog No.
S584263
CAS No.
407-25-0
M.F
C4F6O3
M. Wt
210.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic anhydride

CAS Number

407-25-0

Product Name

Trifluoroacetic anhydride

IUPAC Name

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate

Molecular Formula

C4F6O3

Molecular Weight

210.03 g/mol

InChI

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10

InChI Key

QAEDZJGFFMLHHQ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoroacetic Acid 1,1’-Anhydride; Trifluoroacetic Acid Anhydride; 2,2,2-Trifluoroacetic Anhydride; Bis(trifluoroacetic) Anhydride; Hexafluoroacetic Anhydride; NSC 96965; Perfluoroacetic Anhydride; Trifluoroacetic Acid Anhydride; Trifluoroace

Canonical SMILES

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

The exact mass of the compound Trifluoroacetic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96965. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trifluoroacetic anhydride (TFAA, CAS 407-25-0) is the perfluorinated derivative of acetic anhydride and serves as an exceptionally powerful electrophile and dehydrating agent . As a highly volatile liquid with a boiling point of 40 °C, it is widely utilized in organic synthesis for the introduction of trifluoroacetyl groups, the activation of carboxylic acids, and as a water scavenger [1]. Its extreme reactivity, driven by the strongly electron-withdrawing trifluoromethyl groups, makes it a critical procurement choice for high-yield, mild-condition transformations where standard aliphatic anhydrides fail .

Generic substitution of TFAA with non-fluorinated analogs like acetic anhydride (Ac2O) or alternative acylating agents like trifluoroacetyl chloride (TFAC) routinely fails in process chemistry [1]. Acetic anhydride lacks the electrophilic strength required to drive sterically hindered or electronically deactivated acylations without the addition of harsh, difficult-to-remove Lewis acid catalysts [2]. Conversely, while TFAC provides the exact same trifluoroacetyl moiety, it is a gas at room temperature (boiling point -27 °C), requiring specialized pressurized cylinders, gas-dosing infrastructure, and stringent safety controls . TFAA provides the necessary balance: the extreme reactivity of a perfluorinated acyl donor combined with the processability of a standard liquid reagent [1].

Handling and Dosing Practicality vs. TFAC

When selecting a trifluoroacetylating agent, physical state dictates process infrastructure. TFAA is a volatile but manageable liquid, whereas its direct chloride analog, TFAC, is a gas at standard conditions . This difference eliminates the need for pressurized gas dosing systems, significantly lowering capital equipment requirements and handling risks during scale-up .

Evidence DimensionBoiling Point / Physical State
Target Compound DataTFAA: Liquid, boiling point 40 °C
Comparator Or BaselineTFAC: Gas, boiling point -27 °C
Quantified Difference67 °C higher boiling point; transitions handling from pressurized gas to standard liquid
ConditionsStandard atmospheric pressure (100 kPa) and room temperature (25 °C)

Enables the use of standard liquid pumping and pipetting infrastructure, drastically reducing setup costs and safety hazards compared to gas handling.

Byproduct Volatility and Workup Efficiency vs. TCAA

Downstream purification is a major cost driver in chemical procurement. The byproduct of TFAA reactions is trifluoroacetic acid (TFA), which is highly volatile and can be removed by simple vacuum evaporation [1]. In contrast, using trichloroacetic anhydride (TCAA) generates trichloroacetic acid, which has a drastically higher boiling point and typically requires base neutralization and aqueous extraction to remove [2].

Evidence DimensionByproduct Boiling Point
Target Compound DataTFA (TFAA byproduct): 72 °C
Comparator Or BaselineTrichloroacetic acid (TCAA byproduct): 197 °C
Quantified Difference125 °C lower byproduct boiling point
ConditionsStandard atmospheric pressure solvent removal

Allows for solvent-free or purely evaporative workups, preventing yield losses associated with aqueous washing of moisture-sensitive intermediates.

Dehydration Kinetics and Thermal Stress vs. POCl3

For the synthesis of nitriles from primary amides, traditional dehydrating agents like thionyl chloride or phosphorus oxychloride often require elevated temperatures or reflux conditions [1]. TFAA, typically used in combination with a base like triethylamine, drives this dehydration rapidly at 0 °C to room temperature [2]. This massive reduction in thermal stress is critical for preventing the degradation of complex, highly functionalized pharmaceutical intermediates [2].

Evidence DimensionRequired Reaction Temperature for Amide Dehydration
Target Compound DataTFAA: 0 °C to 25 °C
Comparator Or BaselinePOCl3 / SOCl2: Typically requires heating/reflux (approx. 60–80 °C)
Quantified DifferenceEnables reaction completion at temperatures 40–80 °C lower than traditional reagents
ConditionsDehydration of primary amides to nitriles in organic solvents (e.g., THF, DCM)

Preserves thermally labile functional groups and improves overall yield in late-stage API synthesis.

Carboxylic Acid Activation and Promoter Efficiency vs. Acetic Anhydride

In the activation of carboxylic acids for intermolecular condensations and Friedel-Crafts acylations, TFAA acts as an exceptionally powerful promoter by forming highly reactive mixed anhydrides. While acetic anhydride fails to promote the direct intermolecular condensation of carboxylic acids with olefins without harsh strong-acid catalysts, TFAA drives these acyl-additions efficiently [1]. This allows for the acylation of unsaturated compounds without relying on traditional heavy-metal Lewis acids[2].

Evidence DimensionPromoter capability for direct intermolecular acylation
Target Compound DataTFAA: Promotes direct condensation of carboxylic acids with olefins/aromatics
Comparator Or BaselineAcetic Anhydride: Fails to promote intermolecular condensation without strong acid/metal catalysts
Quantified DifferenceEnables direct acylation pathways that are completely inaccessible to acetic anhydride under identical uncatalyzed conditions
ConditionsIntermolecular condensation of carboxylic acids with unsaturated compounds

Expands the synthetic toolkit for functionalizing olefins and aromatics while eliminating the procurement and disposal costs of heavy-metal Lewis acid catalysts.

Late-Stage Dehydration of Primary Amides to Nitriles in API Synthesis

Because TFAA operates efficiently at 0 °C to 25 °C, it is a highly effective reagent for converting complex, thermally sensitive amides into nitriles without degrading fragile structural motifs that would not survive POCl3 reflux [1].

Gas Chromatography (GC) Derivatization for Volatility Enhancement

TFAA is highly effective at derivatizing amines, alcohols, and phenols into their corresponding trifluoroacetates. The added CF3 groups significantly increase sample volatility and decrease polarity, while the low boiling point of the TFA byproduct ensures it does not interfere with the chromatogram .

Swern-Type Oxidations at Elevated Temperatures

In modified Swern oxidations, TFAA can be substituted for oxalyl chloride. This substitution allows the initial activation of DMSO to occur at higher temperatures (up to -30 °C instead of -78 °C), which drastically reduces cryogenic cooling costs in large-scale industrial manufacturing [2].

Physical Description

Liquid

XLogP3

2.1

UNII

5ENA87IZHT

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

407-25-0

Wikipedia

Trifluoroacetic anhydride

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride: ACTIVE

Dates

Last modified: 08-15-2023

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